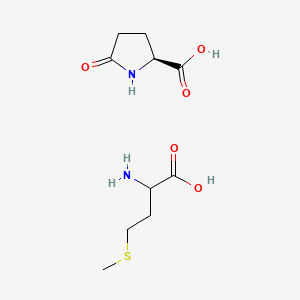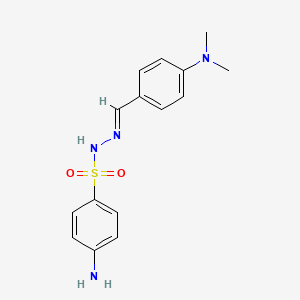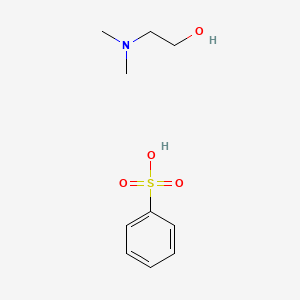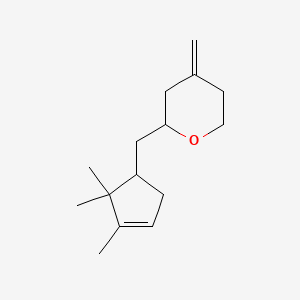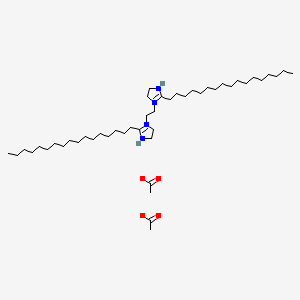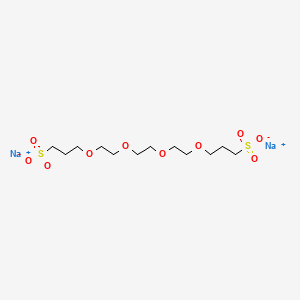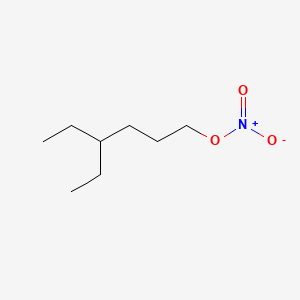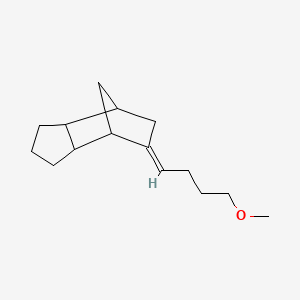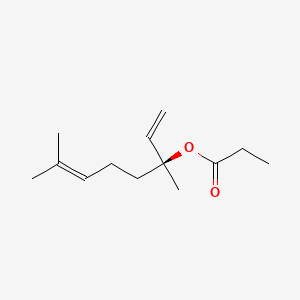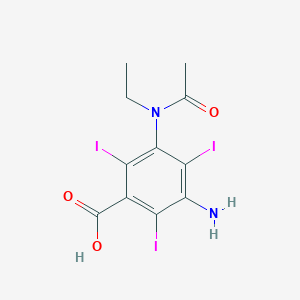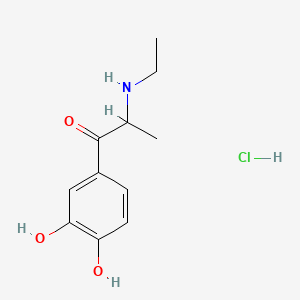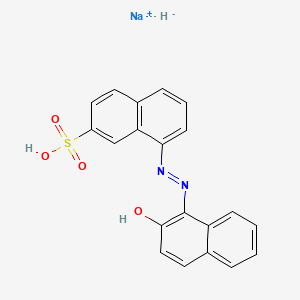
4-((Triethoxysilyl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Triethoxysilyl)methyl)morpholine is an organosilicon compound characterized by the presence of a morpholine ring attached to a triethoxysilyl group. This compound is known for its versatility and is widely used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials .
Preparation Methods
The synthesis of 4-((Triethoxysilyl)methyl)morpholine typically involves a two-step process:
Reaction of Methyl 2-bromoethyl Ethoxysilane with Morpholine: In the presence of a base, methyl 2-bromoethyl ethoxysilane reacts with morpholine to form 4-(ethoxysilyl)methyl)morpholine.
Reaction with Triethoxysilane: The intermediate product is then reacted with triethoxysilane to yield this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-((Triethoxysilyl)methyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are siloxane networks and substituted morpholine derivatives.
Scientific Research Applications
4-((Triethoxysilyl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials, enhancing the mechanical properties of composites.
Biology: The compound is used in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: It is explored for drug delivery systems and as a potential therapeutic agent due to its ability to modify surfaces and improve drug stability.
Industry: The compound is used in coatings, adhesives, sealants, and inks to improve durability, adhesion, and resistance to environmental factors
Mechanism of Action
The mechanism of action of 4-((Triethoxysilyl)methyl)morpholine involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. This enhances the adhesion and mechanical properties of the materials. The morpholine ring can also interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
4-((Triethoxysilyl)methyl)morpholine is unique due to its combination of a morpholine ring and a triethoxysilyl group. Similar compounds include:
4-(Trimethylsilyl)morpholine: Lacks the triethoxysilyl group, making it less effective as a coupling agent.
4-(Ethoxysilyl)methyl)morpholine: An intermediate in the synthesis of this compound, with similar but less effective properties.
Morpholine: A simpler structure without the silane functionality, used primarily as a solvent and corrosion inhibitor
Properties
CAS No. |
21743-27-1 |
|---|---|
Molecular Formula |
C11H25NO4Si |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
triethoxy(morpholin-4-ylmethyl)silane |
InChI |
InChI=1S/C11H25NO4Si/c1-4-14-17(15-5-2,16-6-3)11-12-7-9-13-10-8-12/h4-11H2,1-3H3 |
InChI Key |
UOCZMUZYGLTGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN1CCOCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


